molecular formula C9H16O B1655430 2-Spiro[3.3]heptan-2-ylethanol CAS No. 3617-81-0

2-Spiro[3.3]heptan-2-ylethanol

Cat. No.: B1655430
CAS No.: 3617-81-0
M. Wt: 140.22
InChI Key: PWNPLYRDOIRIJC-UHFFFAOYSA-N
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Description

2-Spiro[3.3]heptan-2-ylethanol is a bicyclic alcohol compound characterized by its unique spirocyclic structure. This compound has garnered significant attention in the scientific community due to its potential therapeutic and industrial applications. The spirocyclic framework imparts unique physicochemical properties, making it a valuable scaffold in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Spiro[3.3]heptan-2-ylethanol typically involves the cyclization of appropriate precursors under basic conditions. One common method involves the cyclization of methylenecyclopropanes in the presence of a polypyridyl iridium (III) catalyst under visible-light-induced photosensitization . This method allows for the rapid construction of the spirocyclic skeleton under mild conditions.

Industrial Production Methods: Industrial production of this compound often employs scalable synthetic routes that ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions are crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 2-Spiro[3.3]heptan-2-ylethanol undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a strong base like sodium hydride.

Major Products: The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted spirocyclic compounds.

Scientific Research Applications

2-Spiro[3.3]heptan-2-ylethanol has a wide range of applications in scientific research:

    Chemistry: It serves as a valuable building block in the synthesis of complex organic molecules and spirocyclic frameworks.

    Biology: The compound is used in the development of bioactive molecules and as a probe in biochemical studies.

    Medicine: Its unique structure makes it a potential candidate for drug development, particularly in the design of anticancer and antiviral agents.

    Industry: The compound is utilized in the production of advanced materials and as a precursor in the synthesis of polymers.

Mechanism of Action

The mechanism of action of 2-Spiro[3.3]heptan-2-ylethanol involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to mimic the properties of benzene rings, making it a bioisostere in drug design . The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

    Spiro[3.3]heptane: A saturated benzene bioisostere with similar structural features.

    2-Oxa-6-azaspiro[3.3]heptane: A spirocyclic compound used as a building block in drug synthesis.

    6-Methylspiro[2.5]octane: Another spirocyclic compound with distinct chemical properties.

Uniqueness: 2-Spiro[3.3]heptan-2-ylethanol stands out due to its unique combination of a spirocyclic framework and an alcohol functional group. This combination imparts distinct reactivity and makes it a versatile compound in various applications.

Properties

IUPAC Name

2-spiro[3.3]heptan-2-ylethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O/c10-5-2-8-6-9(7-8)3-1-4-9/h8,10H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWNPLYRDOIRIJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CC(C2)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201309833
Record name Spiro[3.3]heptane-2-ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201309833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3617-81-0
Record name Spiro[3.3]heptane-2-ethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3617-81-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Spiro[3.3]heptane-2-ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201309833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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